N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11168209
InChI: InChI=1S/C16H12N2O3/c19-14(8-10-4-2-1-3-5-10)17-11-6-7-12-13(9-11)16(21)18-15(12)20/h1-7,9H,8H2,(H,17,19)(H,18,20,21)
SMILES: C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide

CAS No.:

Cat. No.: VC11168209

Molecular Formula: C16H12N2O3

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide -

Specification

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
IUPAC Name N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide
Standard InChI InChI=1S/C16H12N2O3/c19-14(8-10-4-2-1-3-5-10)17-11-6-7-12-13(9-11)16(21)18-15(12)20/h1-7,9H,8H2,(H,17,19)(H,18,20,21)
Standard InChI Key MMNISCSOZSMAQS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(1,3-dioxoisoindol-2-yl)-2-phenylacetamide, reflects its bifunctional structure: a 1,3-dioxoisoindole group bonded to a phenylacetamide side chain . Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol . The canonical SMILES string C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3=CC=CC=C3C2=O encodes its planar aromatic system and amide linkage .

Crystallographic and Spectroscopic Data

X-ray crystallography of related isoindole derivatives reveals a nearly flat isoindole ring system stabilized by intramolecular hydrogen bonding between the amide nitrogen and carbonyl oxygen . Nuclear magnetic resonance (NMR) spectra for analogous compounds show characteristic peaks:

  • ¹H-NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, while the methylene group in the phenylacetamide moiety resonates as a singlet near δ 3.8 ppm .

  • ¹³C-NMR: Carbonyl carbons (C=O) are observed at δ 167–170 ppm, consistent with conjugated amide and isoindole-dione systems .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide typically involves a multi-step protocol (Scheme 1):

Step 1: Alkylation of 4-Aminophthalimide
4-Aminophthalimide (10) undergoes alkylation with benzyl halides in dimethylformamide (DMF) under basic conditions (e.g., KOH) to yield N-alkylated intermediates . For example, reacting 10 with iodomethane produces 5-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione (11a) in 92% yield .

Step 2: Amide Bond Formation
The amino group of the alkylated isoindole intermediate reacts with phenylacetyl chloride in the presence of a base such as triethylamine. This nucleophilic acyl substitution forms the final acetamide product .

Scheme 1: Synthetic pathway for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in optimizing yield and purity. Continuous flow reactors could enhance reaction efficiency, while high-performance liquid chromatography (HPLC) ensures ≥95% purity . Scalability is limited by the cost of phthalimide precursors and the need for anhydrous conditions during alkylation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic rings. It is more soluble in polar aprotic solvents like DMSO (25 mg/mL) . Stability studies indicate decomposition above 200°C, with the dioxoisoindole core prone to hydrolysis under strongly acidic or basic conditions .

Comparative Analysis with Structural Analogs

PropertyN-(1,3-Dioxoisoindol-5-yl)-2-phenylacetamideN-(1,3-Dioxoisoindol-5-yl)acetamide
Molecular Weight (g/mol)280.28230.21
LogP2.11.4
Aqueous SolubilityLowModerate
The phenyl group in the acetamide side chain increases lipophilicity (LogP = 2.1) compared to simpler alkyl analogs .

Biological Activity and Mechanistic Insights

Cytotoxicity Screening

Preliminary in vitro assays on related compounds show moderate cytotoxicity against cancer cell lines (IC₅₀ = 110–145 μM) . The phenylacetamide group may enhance cell membrane permeability, though this remains speculative for the target compound.

Applications and Future Directions

Therapeutic Prospects

The compound’s potential as a dual MMP inhibitor warrants exploration in oncology and inflammatory diseases. MMP-13, a collagenase implicated in arthritis and tumor metastasis, could be a key target .

Material Science Applications

Isoindole derivatives are investigated as organic semiconductors due to their conjugated π-systems. The phenylacetamide substituent might tune electronic properties for optoelectronic devices.

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